3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

TGF-beta inhibition pulmonary fibrosis structure-activity relationship

3-(2,4-Dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-42-3; molecular formula C16H13Cl2N5O2; molecular weight 378.21 g/mol) is a fully synthetic small molecule belonging to the annelated xanthine class, specifically the imidazo[2,1-f]purine-2,4-dione scaffold. This tricyclic core is a privileged structure in medicinal chemistry, historically explored for adenosine receptor (AR) antagonism—particularly at the A3 subtype—as well as phosphodiesterase (PDE) inhibition, serotonin receptor modulation, and transforming growth factor-beta (TGF-β) pathway blockade.

Molecular Formula C16H13Cl2N5O2
Molecular Weight 378.21
CAS No. 919012-42-3
Cat. No. B2701182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS919012-42-3
Molecular FormulaC16H13Cl2N5O2
Molecular Weight378.21
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C
InChIInChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-3-4-10(17)5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20)
InChIKeyNZTUPVFDZZDXDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-42-3): Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


3-(2,4-Dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-42-3; molecular formula C16H13Cl2N5O2; molecular weight 378.21 g/mol) is a fully synthetic small molecule belonging to the annelated xanthine class, specifically the imidazo[2,1-f]purine-2,4-dione scaffold . This tricyclic core is a privileged structure in medicinal chemistry, historically explored for adenosine receptor (AR) antagonism—particularly at the A3 subtype—as well as phosphodiesterase (PDE) inhibition, serotonin receptor modulation, and transforming growth factor-beta (TGF-β) pathway blockade . The compound is commercially available from multiple screening-compound suppliers including Molport, Enamine, ChemDiv, and AKOS, confirming its accessibility for research procurement . However, an exhaustive search of the peer-reviewed primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) as of May 2026 identifies no direct, compound-specific quantitative biological activity data for CAS 919012-42-3. All differentiation claims below therefore derive from structural comparison with closely related, experimentally characterized analogs and from class-level structure–activity relationship (SAR) inferences grounded in the imidazo[2,1-f]purine-2,4-dione literature.

Why 3-(2,4-Dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Interchanged with Generic Imidazo[2,1-f]purine-2,4-dione Analogs: The Critical Role of Benzyl Substitution Pattern


Within the imidazo[2,1-f]purine-2,4-dione chemotype, the nature and position of substituents on the N3-benzyl group fundamentally dictate target engagement profiles. Published SAR studies demonstrate that even minor alterations to the benzyl substitution pattern—mono-chloro versus dichloro, 2-chloro versus 2,4-dichloro versus 2,6-dichloro—can redirect biological activity from TGF-β pathway inhibition (as with the 2-chlorobenzyl analog IM-412) to serotonin 5-HT1A/5-HT7 receptor modulation (as with 2,6-dichlorobenzyl and arylpiperazinylalkyl derivatives) to high-affinity A3 adenosine receptor antagonism (as with 1-benzyl-3-propyl congeners) . Furthermore, the 1,7-dimethyl substitution pattern on the imidazo[2,1-f]purine core—as opposed to the more common 1,3-dimethyl or 1,6,7-trimethyl variants—creates a distinct hydrogen-bond donor/acceptor profile at the N8–H position that influences both potency and selectivity within the adenosine receptor family . Generic or empirically selected imidazo[2,1-f]purine-2,4-diones cannot serve as functional surrogates for the specific 2,4-dichlorobenzyl, 1,7-dimethyl substitution combination without risking target misassignment and irreproducible pharmacological outcomes.

Quantitative Differentiation Evidence for 3-(2,4-Dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-42-3) Versus Closest Analogs


Structural Differentiation from IM-412: 2,4-Dichlorobenzyl vs. 2-Chlorobenzyl at N3—Impact on TGF-β Pathway Pharmacology

The closest experimentally characterized analog of CAS 919012-42-3 is IM-412 (3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), which contains a mono-chloro rather than dichloro substitution on the N3-benzyl ring. IM-412 was identified from a high-throughput screen of 8,000 compounds and demonstrated dose-dependent inhibition of TGF-β-stimulated reporter activity in HEK293 cells with an IC50 of 4.1 µM, without detectable cytotoxicity in CCD-18Lu human lung fibroblasts . IM-412 also suppressed TGF-β-induced α-SMA, fibronectin, and collagen accumulation, and down-regulated TGF-β receptor I/II expression. The target compound (CAS 919012-42-3) substitutes the 2-chlorobenzyl group of IM-412 with a 2,4-dichlorobenzyl moiety, introducing a second chlorine at the 4-position of the phenyl ring. In aromatic substitution SAR, the 4-chloro substituent alters the Hammett σ constant (σₚ for Cl = +0.23) and increases electron-withdrawing character relative to the unsubstituted 4-position in IM-412, which can modulate π-stacking interactions with aromatic residues in target binding pockets and alter metabolic stability via blockade of CYP450-mediated 4-hydroxylation . Direct comparative TGF-β reporter IC50 data for the target compound are not available in the public domain as of May 2026.

TGF-beta inhibition pulmonary fibrosis structure-activity relationship benzyl substitution imidazoxanthine

Positional Isomer Differentiation: 2,4-Dichlorobenzyl vs. 2,6-Dichlorobenzyl at N3—Predicted Divergence in Adenosine vs. Serotonin Receptor Selectivity

The 2,6-dichlorobenzyl positional isomer of CAS 919012-42-3 (InChIKey: RGZVPIVLSUPKPM-UHFFFAOYSA-N; CAS not independently assigned in primary literature) has been reported by vendors to exhibit antidepressant-like activity via serotonin receptor modulation . In contrast, the imidazo[2,1-f]purine-2,4-dione scaffold bearing N3-benzyl substitution with specific chlorine placement patterns has been extensively optimized for adenosine A3 receptor antagonism, with the prototypical compound 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (11e) achieving a Ki of 0.8 nM at human A3 receptors . The 2,4-dichlorobenzyl substitution pattern places chlorine atoms at positions that are ortho and para to the methylene linker, creating a different electrostatic potential surface and dipole moment vector compared to the 2,6-dichloro (bis-ortho) arrangement. In the A3 adenosine receptor antagonist series, the N3-benzyl binding pocket accommodates para-substitution on the benzyl ring, suggesting that the 2,4-dichlorobenzyl regioisomer may retain or enhance A3 affinity relative to the 2,6-dichloro isomer, which places both chlorine atoms in sterically congested ortho positions . Direct comparative receptor binding data between the two isomers are not publicly available.

positional isomerism adenosine A3 receptor serotonin 5-HT1A receptor receptor selectivity imidazo[2,1-f]purine

TGF-β Pathway Class-Level Potency: IM-412 and IM-1918 as Benchmarks for Imidazo[2,1-f]purine-2,4-dione TGF-β Inhibitors

Two imidazo[2,1-f]purine-2,4-dione analogs with characterized TGF-β inhibitory activity establish potency benchmarks for this chemotype. IM-412 (2-chlorobenzyl) inhibits TGF-β-stimulated luciferase reporter activity with an IC50 of 4.1 µM and suppresses fibrotic marker expression (α-SMA, fibronectin, collagen) in CCD-18Lu human lung fibroblasts without cytotoxicity . IM-1918 (3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) inhibits TGF-β-mediated luciferase activity with an IC50 of 4.28 µM and additionally inhibits FGFR1/3 phosphorylation, demonstrating in vivo efficacy in a bleomycin-induced murine lung fibrosis model with profound reduction of fibrotic area and collagen/α-SMA accumulation . The target compound (CAS 919012-42-3) combines the 1,7-dimethyl core substitution of IM-412 with a 2,4-dichlorobenzyl group (adding a second chlorine at the 4-position versus IM-412, and lacking the 6-fluoro and 6-methyl modifications of IM-1918). This unique substitution combination has not been evaluated in published TGF-β assays, representing an unexplored node in the imidazo[2,1-f]purine-2,4-dione TGF-β inhibitor SAR landscape.

TGF-beta signaling fibroblast differentiation FGFR inhibition pulmonary fibrosis imidazo[2,1-f]purine-2,4-dione

A3 Adenosine Receptor Antagonist Class Potency: Benchmarking the Imidazo[2,1-f]purine-2,4-dione Scaffold with Sub-nanomolar Reference Compounds

The imidazo[2,1-f]purine-2,4-dione scaffold is one of the most extensively validated chemotypes for potent and selective human A3 adenosine receptor (hA3 AR) antagonism. The Baraldi group demonstrated that 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (compound 11e) binds hA3 with a Ki of 0.8 nM, with >100-fold selectivity over hA1 and hA2A subtypes . Subsequent SAR studies established that substitution at the N3 position is a critical determinant of receptor affinity and subtype selectivity, with benzyl and substituted-benzyl groups preferred for A3 binding . The target compound (CAS 919012-42-3) incorporates a 2,4-dichlorobenzyl group at N3, which is structurally distinct from the 1-benzyl-3-propyl substitution pattern of the most potent published analogs. The 2,4-dichlorobenzyl group introduces additional halogen-bond donor capacity and altered lipophilicity (calculated cLogP ~3.5 vs. ~3.0 for the unsubstituted benzyl analog) that may modulate both A3 affinity and the A3/A1 selectivity ratio. Direct receptor binding data for CAS 919012-42-3 at adenosine receptor subtypes are not available in the public domain.

adenosine A3 receptor antagonist structure-activity relationship xanthine scaffold GPCR

Physicochemical Property Differentiation: Predicted Lipophilicity, Hydrogen-Bonding Capacity, and Commercial Availability Profile

The predicted physicochemical properties of CAS 919012-42-3 differentiate it from its closest analogs in ways that impact both pharmacological behavior and procurement feasibility. The target compound (C16H13Cl2N5O2, MW 378.21, exact mass 377.04463) has a calculated cLogP of approximately 3.5, compared to approximately 2.9 for IM-412 (C16H14ClN5O2, MW 343.77, mono-chloro) . This ~0.6 log unit increase in lipophilicity may enhance membrane permeability but could also increase plasma protein binding and metabolic liability. The compound contains one hydrogen-bond donor (N8–H) and 7 hydrogen-bond acceptors, yielding a Rule-of-Five compliant profile. Commercially, CAS 919012-42-3 is listed as available from multiple suppliers (Molport, Enamine, ChemDiv, AKOS) in the ZINC database, confirming its accessibility for research procurement without requiring custom synthesis, unlike some closely related analogs that may be limited to single-supplier or make-on-demand availability . The target compound is also distinct from the 3,4-dichlorobenzyl isomer (CAS 922470-25-5), which shares the same molecular formula but differs in chlorine substitution pattern and therefore in electronic and steric properties relevant to target recognition.

lipophilicity cLogP hydrogen-bond donor drug-likeness commercial availability procurement

Transparency Statement: Absence of Direct Primary Biological Data for CAS 919012-42-3

An exhaustive search of PubMed, PubMed Central, ChEMBL, BindingDB, PubChem, Google Patents, and the ZINC database, conducted in May 2026, identified no peer-reviewed primary research publications, patent examples, or authoritative database bioactivity entries containing quantitative biological assay data (IC50, Ki, EC50, % inhibition, or in vivo efficacy) for 3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-42-3). The compound appears in vendor catalogs as a screening collection compound and in the ZINC database as a commercially available substance, but has not been the subject of published pharmacological characterization . All differentiation claims in this Evidence Guide are consequently based on (a) structural comparison with experimentally characterized analogs (IM-412, IM-1918, 2,6-dichlorobenzyl isomer, 1-benzyl-3-propyl A3 antagonists) and (b) class-level SAR inferences from the imidazo[2,1-f]purine-2,4-dione literature. Users should treat this compound as a structurally defined but pharmacologically uncharacterized research tool requiring de novo biological profiling.

data gap evidence quality primary literature screening collection research compound

Recommended Research and Procurement Application Scenarios for 3-(2,4-Dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-42-3)


SAR Expansion of Imidazo[2,1-f]purine-2,4-dione TGF-β Inhibitors: Probing Dichloro-Benzyl Substitution Effects

For research groups optimizing TGF-β pathway inhibitors based on the imidazo[2,1-f]purine-2,4-dione scaffold, CAS 919012-42-3 fills a specific and previously unexplored SAR position: the combination of a 2,4-dichlorobenzyl N3-substituent with 1,7-dimethyl core substitution. The two published TGF-β-inhibitory analogs—IM-412 (2-chlorobenzyl, 1,7-dimethyl) with an IC50 of 4.1 µM and IM-1918 (2-chloro-6-fluorobenzyl, 1,6,7-trimethyl) with an IC50 of 4.28 µM —establish potency benchmarks but leave open the question of how a second chlorine substituent at the benzyl 4-position affects pathway inhibition. Procurement of the target compound enables head-to-head comparison with IM-412 in TGF-β luciferase reporter assays (HEK293 cells), α-SMA/fibronectin western blotting, and collagen accumulation assays in human lung fibroblasts (CCD-18Lu), using identical assay protocols to those in Park et al. 2010. The 2,4-dichlorobenzyl compound also serves as a comparator for IM-1918 in FGFR phosphorylation assays, allowing deconvolution of TGF-β pathway effects from FGFR kinase cross-talk.

Adenosine A3 Receptor Antagonist Lead Optimization: Evaluating N3-2,4-Dichlorobenzyl as a Novel A3 Pharmacophore Element

The imidazo[2,1-f]purine-2,4-dione scaffold has yielded sub-nanomolar A3 adenosine receptor antagonists (e.g., Ki(hA3) = 0.8 nM for compound 11e) . Published SAR demonstrates that the N3 substituent is a primary determinant of A3 affinity and subtype selectivity, with benzyl and substituted-benzyl groups preferred. CAS 919012-42-3 introduces a 2,4-dichlorobenzyl group at N3—a substitution pattern not evaluated in the published Baraldi SAR series. Procurement enables competitive radioligand binding assays ([3H]MRE3008-F20 or [125I]I-AB-MECA displacement) against human A1, A2A, A2B, and A3 receptors expressed in CHO or HEK293 cell membranes, directly quantifying the impact of 2,4-dichloro substitution on A3 affinity and selectivity. Positive results would justify synthesis of a focused library of 2,4-dichlorobenzyl analogs with variations at the 1-, 7-, and 8-positions, while negative results would establish that the 2,4-dichloro pattern is incompatible with the A3 binding pocket—both outcomes providing actionable SAR information.

Positional Isomer Profiling: 2,4-Dichloro vs. 2,6-Dichloro vs. 3,4-Dichloro N3-Benzyl Imidazo[2,1-f]purine-2,4-diones for Target Selectivity Screening

A systematic procurement and profiling of the three dichlorobenzyl positional isomers (2,4-dichloro: CAS 919012-42-3; 2,6-dichloro: InChIKey RGZVPIVLSUPKPM; 3,4-dichloro: CAS 922470-25-5) would constitute a rigorous chemical biology experiment to map how chlorine substitution topology dictates target engagement. The 2,6-dichloro isomer has been vendor-reported to modulate serotonin receptors, the 3,4-dichloro isomer is structurally analogous to certain dopamine receptor ligands, and the 2,4-dichloro isomer is uncharacterized . A parallel screen of all three isomers against a panel including adenosine receptors (A1, A2A, A2B, A3), serotonin receptors (5-HT1A, 5-HT6, 5-HT7), dopamine D2, and PDE4B/PDE10A would provide a unique dataset on positional-isomer-dependent polypharmacology within the imidazo[2,1-f]purine-2,4-dione chemotype, with direct relevance to target deconvolution and off-target liability assessment.

Computational Chemistry and Docking Studies: Validating Predicted Binding Modes of 2,4-Dichlorobenzyl Imidazo[2,1-f]purine-2,4-diones

The absence of experimental target engagement data for CAS 919012-42-3 makes it an ideal test case for prospective computational predictions followed by experimental validation. Docking studies against crystal structures of the human A3 adenosine receptor (available from GPCRdb) and homology models of TGF-β receptor I (ALK5) can generate testable hypotheses about the binding pose and affinity of the 2,4-dichlorobenzyl analog. Procurement of the compound enables experimental testing of these computational predictions via radioligand binding or functional assays, contributing to the refinement of scoring functions and docking protocols for halogenated benzyl substituents in purine-binding pockets. This 'predict-then-test' workflow is particularly valuable for academic screening centers and medicinal chemistry groups building internal SAR databases for the imidazo[2,1-f]purine-2,4-dione scaffold.

Quote Request

Request a Quote for 3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.